N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a sulfonamide derivative featuring a benzofuran carboxamide moiety linked to a 2,6-dimethylpyrimidin-4-yl sulfamoyl group. The pyrimidine ring’s substitution pattern (2,6-dimethyl) and the benzofuran-carboxamide group likely influence its electronic properties, solubility, and target binding, distinguishing it from other sulfonamide-based analogs.
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-13-11-20(23-14(2)22-13)25-30(27,28)17-9-7-16(8-10-17)24-21(26)19-12-15-5-3-4-6-18(15)29-19/h3-12H,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDYDFMITDCUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a sulfamoyl-substituted phenyl derivative
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Structural Differences : The pyrimidine substituents are at positions 4 and 6 (vs. 2 and 6 in the target compound), and the benzofuran moiety has additional methyl groups at positions 3, 5, and 4.
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide
- Structural Differences : Methoxy groups replace methyl groups on the pyrimidine ring, and the benzofuran is replaced by a simpler furan carboxamide.
- Impact: Methoxy groups could increase electron density on the pyrimidine, affecting hydrogen-bonding interactions.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1)
- Structural Differences : Lacks the benzofuran-carboxamide group and instead forms a co-crystal with benzoic acid.
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogous structures in and .
Research Findings and Implications
- Electronic Effects : The 2,6-dimethylpyrimidine group in the target compound likely reduces electron density compared to methoxy-substituted analogs, favoring hydrophobic interactions over hydrogen bonding .
- Synthetic Flexibility : The benzofuran-carboxamide moiety allows for further derivatization (e.g., halogenation or methylation), as seen in , to optimize bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
